2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid is a chemical compound classified under the category of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a dioxo group and an acetic acid moiety. Its molecular formula is with a molecular weight of 226.25 g/mol. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and as a biochemical probe.
The compound is cataloged under the Chemical Abstracts Service Registry Number 130105-46-3 and can be found in databases such as PubChem with the CID 21618467. Its systematic IUPAC name is 2-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetic acid. The classification of this compound falls within the realm of organic compounds, specifically those containing sulfur and aromatic systems.
The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to yield the target compound.
A notable synthesis route involves:
The molecular structure of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C10H10O4S |
Molecular Weight | 226.25 g/mol |
InChI Key | SKXBVWGGQFGPID-UHFFFAOYSA-N |
SMILES | C1C(C2=CC=CC=C2S1(=O)=O)CC(=O)O |
The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid in biological systems may involve:
The potential applications of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: